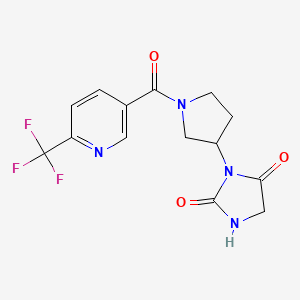

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring:

Properties

IUPAC Name |

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c15-14(16,17)10-2-1-8(5-18-10)12(23)20-4-3-9(7-20)21-11(22)6-19-13(21)24/h1-2,5,9H,3-4,6-7H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQWAYNCSUBJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The trifluoromethyl-substituted nicotinoyl group is then introduced through a series of reactions. Common synthetic routes include:

Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, often involving cyclization reactions under specific conditions.

Functionalization: The imidazolidine-2,4-dione core is functionalized with the trifluoromethyl-substituted nicotinoyl group using reagents such as trifluoromethyl iodide and nicotinic acid derivatives.

Reaction Conditions: Typical reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

*Estimated based on structural analysis.

Key Observations:

Core Heterocycles :

- The target compound’s imidazolidine-2,4-dione core differs from the imidazopyridine in analogues , impacting hydrogen-bonding and metabolic stability. Cyclic ureas (imidazolidinediones) often exhibit improved aqueous solubility compared to fused imidazopyridines .

- Pyrazole-allylidene derivatives (e.g., 2a ) lack the urea moiety but share catalytic synthesis routes.

Trifluoromethyl (-CF₃) Effects: All -CF₃-containing compounds show enhanced lipophilicity (logP ~2.5–3.5), but the target compound’s nicotinoyl-linked -CF₃ may reduce steric hindrance compared to bulkier substituents in 7b and 7 .

Synthetic Routes :

- The target compound’s amide linkage likely requires peptide coupling or nucleophilic acyl substitution, contrasting with the Suzuki cross-coupling used for imidazopyridines .

- Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) are absent in the evidence but could optimize yield if applicable.

Pharmacokinetic and Bioactivity Comparisons

Research Findings:

- 7b demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus) attributed to its nitro and -CF₃ groups .

- 7 ’s sulfonyl group improved solubility but reduced in vivo stability due to hydrolysis .

- The target compound’s imidazolidinedione core may enhance binding to serine proteases or kinases, analogous to drugs like ethosuximide .

Biological Activity

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The compound features a trifluoromethyl group, which is known to enhance biological properties and pharmacokinetics. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034366-15-7 |

| Molecular Formula | C₁₄H₁₃F₃N₄O₃ |

| Molecular Weight | 342.27 g/mol |

The compound's structure includes an imidazolidine core linked to a pyrrolidine moiety and a trifluoromethyl-substituted nicotinoyl group. This unique combination is expected to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : The compound may act as an antagonist or modulator of adenosine receptors, which play crucial roles in neurotransmission and inflammation.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress-related damage.

Pharmacological Effects

Research has shown that this compound demonstrates several pharmacological effects:

- Anti-inflammatory : The compound has shown promise in reducing inflammation markers in vitro and in vivo.

- Neuroprotective : Studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anticancer : Initial findings indicate cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.

In Vitro Studies

Several studies have explored the biological activity of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotection Assays : Experiments conducted on neuronal cell cultures indicated that treatment with the compound reduced cell death caused by oxidative stress, suggesting a protective role against neurotoxic agents.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential:

- Inflammation Models : In rodent models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

- Tumor Growth Inhibition : Preclinical studies showed that the compound inhibited tumor growth in xenograft models, leading researchers to investigate its potential as an anticancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including the formation of the imidazolidine-2,4-dione core and the introduction of the trifluoromethylnicotinoyl-pyrrolidine moiety. Key challenges include:

- Regioselectivity : Ensuring proper substitution on the pyrrolidine ring during nicotinoyl coupling.

- Stability of intermediates : The trifluoromethyl group may introduce steric and electronic effects, requiring inert atmospheres or low-temperature conditions.

- Purification : Use of preparative HPLC or column chromatography to isolate the final compound from byproducts .

- Methodological Recommendations :

- Stepwise synthesis : Prioritize forming the imidazolidine core first, followed by functionalization of the pyrrolidine ring .

- Reaction monitoring : Employ LC-MS or TLC to track intermediate stability and reaction progress .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Answer : A combination of techniques is required:

- NMR : H and C NMR to confirm the imidazolidine-dione ring, pyrrolidine substituents, and trifluoromethyl group integration.

- HRMS : High-resolution mass spectrometry to verify molecular weight and isotopic patterns.

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of substituents .

- Key Data :

| Technique | Expected Signals |

|---|---|

| H NMR | δ 4.2–4.5 ppm (pyrrolidine protons), δ 7.8–8.2 ppm (nicotinoyl aromatic protons) |

| F NMR | Singlet at ~-60 ppm (CF group) |

Advanced Research Questions

Q. What strategies are recommended for optimizing the reaction yield and purity during multi-step synthesis?

- Answer :

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches .

- Catalyst selection : Use FeO@SiO/InO or other heterogeneous catalysts to enhance regioselectivity and reduce side reactions .

- In-situ purification : Employ catch-and-release techniques for intermediates prone to degradation .

Q. How can computational modeling be integrated into the design of derivatives for structure-activity relationship (SAR) studies?

- Answer :

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) of the trifluoromethyl group and nicotinoyl moiety to guide derivatization .

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to prioritize analogs with improved binding affinity .

- Machine learning : Train models on existing bioactivity data to forecast pharmacological profiles of novel derivatives .

Q. What analytical approaches resolve discrepancies in biological activity data across different assay conditions?

- Answer :

- Meta-analysis : Compare IC values under standardized conditions (e.g., pH, temperature, cell lines) .

- Mechanistic studies : Use techniques like SPR (surface plasmon resonance) to validate target engagement and rule out assay artifacts .

- Data normalization : Adjust for batch effects or solvent interference (e.g., DMSO concentration) using internal controls .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

- Answer :

- Solubility profiling : Conduct parallel experiments in physiologically relevant media (e.g., PBS, simulated gastric fluid) and compare with literature values .

- Formulation adjustments : Explore co-solvents (e.g., cyclodextrins) or nanoemulsions to enhance bioavailability .

- Cross-validation : Replicate studies in independent labs using identical protocols to isolate methodological variables .

Pharmacological Research

Q. What in vitro and in vivo models are suitable for evaluating the compound’s therapeutic potential?

- Answer :

- In vitro :

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- In vivo :

- Rodent models : Evaluate pharmacokinetics (PK) and toxicity in Sprague-Dawley rats or BALB/c mice .

- Disease models : Select models mimicking human pathologies (e.g., xenografts for oncology studies) .

Structural Analogs and SAR

Q. Which structural analogs of this compound have shown promising bioactivity, and what modifications drive efficacy?

- Answer :

| Analog | Modification | Bioactivity |

|---|---|---|

| Pyrazole derivatives | Replacement of imidazolidine with pyrazole | Enhanced anti-inflammatory activity |

| Thiazolidinedione analogs | Substitution of CF with NO | Antidiabetic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.